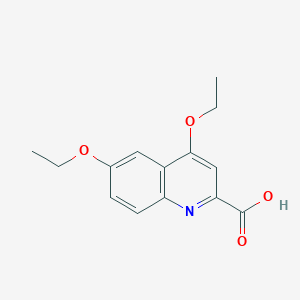

4,6-Diethoxyquinoline-2-carboxylic acid

Description

Significance of the Quinoline (B57606) Core in Chemical Research

Quinoline, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.org This bicyclic structure is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry and materials science. nih.gov The quinoline nucleus is a key structural motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govontosight.ai Its planar nature allows it to intercalate with DNA, and the nitrogen atom can act as a hydrogen bond acceptor, enabling interactions with various biological targets. jocpr.com This inherent bioactivity has made quinoline and its derivatives a subject of intense study for the development of new therapeutic agents. orientjchem.org

Overview of Carboxylic Acid Derivatives in Organic Synthesis

Carboxylic acids, defined by the presence of a carboxyl (-COOH) group, are fundamental functional groups in organic chemistry. numberanalytics.com They are highly versatile, serving as key starting materials and intermediates in a vast number of synthetic transformations. numberanalytics.combritannica.com The reactivity of the carboxyl group allows for its conversion into a wide range of derivatives, including esters, amides, and acid chlorides. britannica.comwikipedia.org These transformations are central to the construction of more complex molecules, from polymers and dyes to life-saving pharmaceuticals. numberanalytics.com The acidic nature of the carboxyl proton and the susceptibility of the carbonyl carbon to nucleophilic attack are the cornerstones of its utility in organic synthesis. wikipedia.org

Research Context of 4,6-Diethoxyquinoline-2-carboxylic acid within Quinoline Chemistry

Within the extensive family of quinoline derivatives, this compound is a distinct, yet sparsely documented, member. While the broader class of quinoline carboxylic acids is the subject of numerous studies, this specific compound has not been the focus of extensive research in publicly available scientific literature. Its chemical identity is established, as indicated by its unique CAS number.

General synthetic routes for quinoline-4-carboxylic acids, such as the Doebner and Pfitzinger reactions, provide theoretical pathways to similar structures. wikipedia.orgresearchgate.net The Doebner reaction, for instance, involves the reaction of an aniline (B41778) with an aldehyde and pyruvic acid. mdpi.comiipseries.org The Pfitzinger reaction utilizes an isatin (B1672199) and a carbonyl compound to yield substituted quinoline-4-carboxylic acids. researchgate.netwikipedia.org However, specific synthetic procedures and detailed research findings for this compound are not readily found in the current body of scientific publications.

Below is a table summarizing the known chemical properties of this compound.

| Property | Value |

| CAS Number | 1351802-82-8 |

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

This data is sourced from chemical supplier databases. chemscene.com

Due to the limited specific research on this compound, detailed findings on its synthesis, characterization, and biological activity are not available. Its primary research context is its classification as a substituted quinoline carboxylic acid, a class of compounds of significant interest in medicinal and synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4,6-diethoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-9-5-6-11-10(7-9)13(19-4-2)8-12(15-11)14(16)17/h5-8H,3-4H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWNWCGPRWMZET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2OCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Diethoxyquinoline 2 Carboxylic Acid and Analogues

Classical Approaches to Quinoline (B57606) Carboxylic Acid Synthesis

Classical methods have long served as the foundation for quinoline synthesis, primarily yielding quinoline-4-carboxylic acid derivatives. These reactions typically involve the condensation and cyclization of aniline-based precursors.

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical process that utilizes isatin (B1672199) or its derivatives and a carbonyl compound containing an α-methylene group to produce substituted quinoline-4-carboxylic acids. iipseries.orgwikipedia.orgresearchgate.net The reaction is typically conducted in the presence of a strong base, such as potassium hydroxide. iipseries.orgwikipedia.org

The mechanism begins with the hydrolysis of the amide bond in isatin by the base, which opens the ring to form a keto-acid intermediate. wikipedia.orgyoutube.com This intermediate then condenses with the carbonyl compound to form an imine or enamine, which subsequently undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.orgyoutube.com The utility of this reaction has been demonstrated in the synthesis of various bioactive molecules. researchgate.net To produce a diethoxy-substituted analogue via this method, a correspondingly substituted isatin would be required as a starting material.

| Isatin Derivative | Carbonyl Compound | Resulting Product Type |

|---|---|---|

| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid |

| 5-Methylisatin | Phenoxy acetone | 2,6-Dimethyl-3-phenoxy-quinoline-4-carboxylic acid iipseries.org |

| Isatin | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid |

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids. wikipedia.org This three-component reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.org This method is versatile and can be applied to anilines bearing both electron-donating and electron-withdrawing groups, making it suitable for creating a wide range of substituted quinolines. nih.govtandfonline.com

Recent advancements have led to the development of a Doebner hydrogen-transfer reaction, which improves yields for electron-deficient anilines and can be performed on a large scale. nih.govnih.gov The reaction demonstrates high substrate generality and tolerance for various functional groups. nih.gov For the synthesis of a 4,6-diethoxyquinoline analogue, 3,5-diethoxyaniline would serve as a logical starting precursor.

| Aniline Derivative | Aldehyde | Pyruvic Acid | Resulting Product Type |

|---|---|---|---|

| Aniline | Benzaldehyde | Pyruvic acid | 2-Phenylquinoline-4-carboxylic acid |

| 6-(trifluoromethoxy)aniline | Benzaldehyde | Pyruvic acid | 2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid nih.gov |

| Naphthylamine | Various aldehydes | Pyruvic acid | Benzoquinoline-4-carboxylic acid derivatives iipseries.org |

Distinct from the synthesis of quinolines, the Pomeranz–Fritsch reaction and its modifications are pivotal in the synthesis of isoquinolines and their hydrogenated derivatives. thermofisher.com The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and 2,2-diethoxyethylamine. thermofisher.com

A significant modification, known as the Pomeranz–Fritsch–Bobbitt (PFB) cyclization, incorporates a reduction of the intermediate iminoacetal to an aminoacetal prior to cyclization. beilstein-journals.org This pathway leads to the formation of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are common structural motifs in alkaloids and medicinal chemistry. beilstein-journals.orgnih.govresearchgate.net This methodology is crucial for creating C-1 substituted THIQ derivatives and has been applied in the synthesis of various complex molecules. nih.govbeilstein-journals.org

Advanced Synthetic Strategies for Diethoxyquinoline Systems

Modern synthetic chemistry offers more direct and versatile routes to specifically substituted quinolines like 4,6-diethoxyquinoline-2-carboxylic acid. These methods include novel ring-forming strategies and the late-stage functionalization of a pre-formed quinoline scaffold.

Advanced ring-closing strategies allow for the construction of the quinoline ring with greater control over substituent placement. One-pot protocols have been developed for the synthesis of quinoline-2-carboxylates, a class of compounds to which this compound belongs. nih.gov A notable example involves the reaction of β-nitroacrylates with 2-aminobenzaldehydes, which can be optimized using a solid-supported base to generate a variety of functionalized quinoline-2-carboxylate derivatives in good yields. nih.gov

Another powerful and general tool for the formation of cyclic compounds is ring-closing metathesis (RCM). broadinstitute.orgnih.gov This reaction, often catalyzed by ruthenium complexes, has been widely used to create carbon rings in complex molecules like the antimalarial drug quinine. broadinstitute.org RCM is particularly effective for synthesizing unsaturated five- and six-membered nitrogen heterocycles, providing a versatile entry point to scaffolds that can be further elaborated. nih.gov

The direct functionalization of a pre-existing quinoline ring via C-H activation has emerged as a powerful and efficient strategy for synthesizing substituted quinolines. nih.gov This approach avoids the need to carry sensitive functional groups through a multi-step ring-synthesis sequence. Transition-metal catalysis is often employed to achieve high regioselectivity. acs.org

The C2 position of the quinoline ring is particularly amenable to functionalization due to favorable electronic factors and the directing capability of the nitrogen atom. nih.gov Palladium-catalyzed C-H activation of quinoline N-oxides, for example, shows a strong preference for reaction at the C2 position. researchgate.net Various catalytic systems using metals such as Pd, Rh, and Ru enable the introduction of aryl, alkyl, and other functional groups at specific positions on the quinoline scaffold. nih.govnih.gov This strategy represents a highly plausible route for the synthesis of this compound, whereby a pre-synthesized 4,6-diethoxyquinoline could undergo a regioselective C2-carboxylation reaction.

| Position | Reaction Type | Catalyst System (Example) | Result |

|---|---|---|---|

| C2 | Arylation | Pd(OAc)₂ / Ag₂CO₃ | Selective introduction of an aryl group at C2 nih.gov |

| C2 | Heteroarylation | Pd(OAc)₂ / Ag₂CO₃ | Coupling of quinoline N-oxide with indoles at C2 nih.gov |

| C8 | Arylation | Pd(II)Cl₂ or Ru-catalyst | Unusual C8-selectivity with specific catalysts researchgate.net |

| Distal Positions (C3-C8) | Various | Various Transition Metals | Growing number of methods for functionalizing positions other than C2 nih.govacs.org |

Introduction of Carboxylic Acid Functionalities

The introduction of a carboxylic acid group at the 2-position of the quinoline ring is a critical step in the synthesis of the target molecule. Several named reactions in organic chemistry can achieve this transformation, often by utilizing appropriately substituted aniline precursors.

One of the most relevant methods is a variation of the Doebner reaction , which typically produces quinoline-4-carboxylic acids. However, modifications to this reaction can yield 2-substituted quinoline-4-carboxylic acids. wikipedia.org A plausible route to this compound would involve the reaction of 3,5-diethoxyaniline with an α,β-unsaturated carbonyl compound. The Doebner–von Miller reaction, a related synthesis, is a well-established method for forming quinoline rings from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org

Another classical approach is the Pfitzinger reaction , which involves the reaction of isatin with a carbonyl compound to yield substituted quinoline-4-carboxylic acids. wikipedia.org While this typically yields a carboxylic acid at the 4-position, variations and alternative starting materials can potentially lead to substitution at the 2-position.

The Friedländer synthesis offers a versatile method for quinoline formation by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgyoutube.com To introduce a carboxylic acid at the 2-position using this method, a 2-amino-diethoxybenzaldehyde could be condensed with a pyruvate derivative.

| Reaction Name | Reactants | Product | Key Features |

| Doebner-von Miller Reaction | Aniline derivative, α,β-unsaturated carbonyl compound | Substituted quinoline | Forms the quinoline ring system. |

| Pfitzinger Reaction | Isatin derivative, carbonyl compound | Quinoline-4-carboxylic acid derivative | Versatile for substituted quinolines. |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, compound with α-methylene group | Substituted quinoline | Good for controlling substituent placement. |

Regioselective Ethoxylation Techniques

Achieving the desired 4,6-diethoxy substitution pattern requires precise control over the placement of the ethoxy groups. This can be accomplished either by starting with a precursor that already contains these groups or by selectively functionalizing the quinoline ring.

A likely synthetic precursor for forming the 4,6-diethoxyquinoline ring is 3,5-diethoxyaniline . This compound can be synthesized from phloroglucinol, a benzenetriol, through a dietherification reaction followed by nitration and subsequent reduction of the nitro group to an amine. Phloroglucinol itself can be synthesized from aniline in a four-step process. wikipedia.orgresearchgate.net

Alternatively, regioselective ethoxylation of a pre-formed quinoline ring can be challenging. Direct C-H functionalization methods are an area of active research and could potentially be applied. nih.gov Another approach involves the use of a dichloroquinoline intermediate. For instance, the C4-ethoxylation of 2,4-dichloroquinoline has been demonstrated to proceed with good yield and selectivity using sodium ethoxide in the presence of 18-crown-6 ether. nih.gov A similar strategy could potentially be adapted for a quinoline system with a chlorine or other leaving group at the 6-position.

| Precursor | Synthetic Approach | Resulting Structure |

| Phloroglucinol | Di-O-alkylation with ethyl iodide, followed by nitration and reduction. | 3,5-diethoxyaniline |

| 2,4-dichloroquinoline | Reaction with sodium ethoxide and 18-crown-6 ether. | 2-chloro-4-ethoxyquinoline |

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including quinolines. unf.edunih.gov The Friedländer synthesis, for example, can be efficiently carried out under microwave irradiation, sometimes in solvent-free conditions or using environmentally benign solvents. organic-chemistry.org Microwave-assisted Doebner reactions have also been reported for the synthesis of 2-phenylquinoline-4-carboxylic acids. researchgate.net The application of microwave heating to the cyclization of di-alkoxy substituted precursors could significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govumich.edu

Mechanochemical Approaches for Solvent-Free Reactions

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free alternative to traditional solution-phase synthesis. This technique can lead to higher yields, shorter reaction times, and reduced waste. While specific applications to the synthesis of this compound are not widely reported, mechanochemical methods have been successfully applied to other quinoline syntheses, such as the Friedländer reaction.

Biocatalytic Transformations in Quinoline Synthesis

The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. While biocatalytic methods for the direct synthesis of this compound are not yet established, research into enzymatic approaches for quinoline synthesis is ongoing. For instance, monoamine oxidase (MAO-N) has been used for the biotransformation of tetrahydroquinolines to the corresponding quinolines. Future developments in enzyme engineering could lead to biocatalysts capable of constructing complex quinoline derivatives.

Development of Continuous Flow Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated, scalable production. The synthesis of quinoline derivatives has been successfully adapted to continuous flow systems. For example, the Doebner-von Miller reaction has been performed in a flow reactor using water as a solvent, providing a rapid and green route to quinoline derivatives. nih.gov This technology holds promise for the efficient and sustainable production of functionalized quinolines like this compound.

| Green Chemistry Approach | Application in Quinoline Synthesis | Potential Advantages |

| Microwave-Assisted Synthesis | Friedländer and Doebner reactions for substituted quinolines. | Reduced reaction times, improved yields, energy efficiency. |

| Mechanochemistry | Solvent-free Friedländer synthesis. | Reduced solvent waste, shorter reaction times. |

| Biocatalysis | Oxidation of tetrahydroquinolines to quinolines. | High selectivity, mild reaction conditions, environmentally benign. |

| Continuous Flow Chemistry | Doebner-von Miller reaction in water. | Improved safety, scalability, and efficiency. |

Reactivity and Chemical Transformations of 4,6 Diethoxyquinoline 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The -COOH group is a versatile functional handle for transformations such as esterification, amidation, reduction, and decarboxylation.

Esterification converts carboxylic acids into esters, which can alter the compound's physical properties and biological activity. This transformation can be achieved through several established methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comnih.gov This reaction is an equilibrium process, and often an excess of the alcohol is used to drive it towards the product. masterorganicchemistry.com

Alternatively, milder conditions can be employed using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) facilitate ester formation at room temperature by activating the carboxylic acid. orgsyn.org Other modern reagents, like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), are also effective for the dehydrating condensation between carboxylic acids and alcohols. researchgate.net

| Alcohol | Reagents/Conditions | Expected Product |

|---|---|---|

| Methanol | H₂SO₄ (cat.), Reflux | Methyl 4,6-diethoxyquinoline-2-carboxylate |

| Ethanol | DCC, DMAP, CH₂Cl₂ | Ethyl 4,6-diethoxyquinoline-2-carboxylate |

| Isopropanol | DMTMM, N-methylmorpholine | Isopropyl 4,6-diethoxyquinoline-2-carboxylate |

The formation of an amide bond is a cornerstone of medicinal chemistry. 4,6-Diethoxyquinoline-2-carboxylic acid can be coupled with primary or secondary amines to form the corresponding amides. Direct reaction is generally not feasible; therefore, the carboxylic acid must first be activated. youtube.com

A wide array of coupling reagents has been developed for this purpose. A common combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt), which effectively generates a reactive ester intermediate that readily reacts with an amine. nih.gov The addition of DMAP can further enhance the reaction rate. nih.gov Other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly efficient for coupling, especially with less reactive amines. nih.gov

| Amine | Reagents/Conditions | Expected Product |

|---|---|---|

| Aniline (B41778) | EDC, HOBt, DIPEA, DMF | 4,6-Diethoxy-N-phenylquinoline-2-carboxamide |

| Benzylamine | HATU, DIPEA, CH₂Cl₂ | N-Benzyl-4,6-diethoxyquinoline-2-carboxamide |

| Morpholine | DCC, DMAP, CH₂Cl₂ | (4,6-Diethoxyquinolin-2-yl)(morpholino)methanone |

To increase the electrophilicity of the carboxyl carbon for subsequent nucleophilic acyl substitution, this compound can be converted into a more reactive acid derivative, such as an acid halide. The most common transformation is the formation of an acid chloride.

This is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comlibretexts.org The reaction with thionyl chloride often involves heating the neat reagent or using a solvent, and it produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. commonorganicchemistry.com Using oxalyl chloride with a catalytic amount of DMF is another effective method that proceeds under mild conditions. commonorganicchemistry.com The resulting acid chloride is a highly valuable intermediate for the synthesis of esters, amides, and other derivatives.

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as weaker ones like sodium borohydride (NaBH₄) are generally ineffective. chemistrysteps.com The reagent of choice is typically lithium aluminum hydride (LiAlH₄, LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. chemguide.co.ukyoutube.com The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. chemistrysteps.comchemguide.co.uk

Borane (BH₃), often used as a THF complex (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids to primary alcohols. khanacademy.org Isolating the intermediate aldehyde is challenging but can sometimes be achieved by converting the carboxylic acid to a more reactive derivative like an acid chloride and using a less reactive hydride reagent. idc-online.com

| Reagents/Conditions | Expected Product |

|---|---|

| 1. LiAlH₄, THF 2. H₃O⁺ workup | (4,6-Diethoxyquinolin-2-yl)methanol |

| 1. BH₃·THF 2. H₃O⁺ workup | (4,6-Diethoxyquinolin-2-yl)methanol |

Decarboxylation is a reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). For heteroaromatic carboxylic acids, this reaction often requires high temperatures and sometimes a catalyst. The presence of the nitrogen atom adjacent to the carboxyl group in quinoline-2-carboxylic acids has a profound influence, facilitating decarboxylation compared to isomers where the carboxyl group is further away. cdnsciencepub.com

This process can be promoted by heating the compound in a high-boiling point solvent, such as quinoline (B57606) itself. acs.org The use of a copper catalyst, often as copper(I) oxide or copper powder, is a well-established method for promoting the decarboxylation of aromatic and heteroaromatic carboxylic acids, a reaction sometimes referred to as copper-quinoline decarboxylation. acs.org

An emerging area in organic synthesis is the double decarboxylative coupling reaction, where two carboxylic acid molecules are coupled to form a new carbon-carbon bond, with the extrusion of two molecules of CO₂. researchgate.netresearchgate.net This strategy avoids the need for pre-functionalized organometallic reagents and is considered an environmentally benign alternative to traditional cross-coupling reactions. rsc.org

These reactions are typically catalyzed by transition metals like palladium or copper, often in the presence of a silver co-catalyst. rsc.org Heteroaromatic carboxylic acids have been shown to be viable substrates for these transformations, allowing for the synthesis of symmetrical or unsymmetrical biaryl compounds. rsc.orgacs.org While specific examples involving this compound are not documented, its structure is amenable to this type of modern C-C bond-forming strategy. rsc.org

Transformations of the Quinoline Heterocycle

The quinoline core of this compound is susceptible to various transformations, primarily involving electrophilic and nucleophilic substitution reactions on the aromatic rings. The electronic properties of the ethoxy and carboxylic acid groups play a crucial role in determining the regioselectivity and feasibility of these reactions.

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of two strongly activating ethoxy groups at the 4- and 6-positions significantly enhances the electron density of the benzene ring portion of the heterocycle, making it the preferred site for electrophilic attack. The carboxylic acid group at the 2-position is an electron-withdrawing group, which further deactivates the pyridine (B92270) ring towards electrophilic substitution.

The directing effects of the substituents are paramount in predicting the outcome of these reactions. The 4-ethoxy and 6-ethoxy groups are ortho- and para-directing activators. Consequently, electrophilic attack is anticipated to occur at positions that are ortho or para to these groups. The most likely positions for substitution are C5 and C7, which are ortho to the C4-ethoxy and C6-ethoxy groups, respectively, and C8, which is para to the C4-ethoxy group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 5-Nitro-4,6-diethoxyquinoline-2-carboxylic acid and/or 7-Nitro-4,6-diethoxyquinoline-2-carboxylic acid | The strong activation and ortho-, para-directing effect of the ethoxy groups will direct the incoming nitro group to the available positions on the benzene ring. |

| Br₂/FeBr₃ (Bromination) | 5-Bromo-4,6-diethoxyquinoline-2-carboxylic acid and/or 7-Bromo-4,6-diethoxyquinoline-2-carboxylic acid | Halogenation is expected to occur on the activated benzene ring at positions ortho to the ethoxy substituents. |

| SO₃/H₂SO₄ (Sulfonation) | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid | Sulfonation will favor the electron-rich positions of the carbocyclic ring. |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | Complex mixture, potential for reaction at multiple sites and on the nitrogen atom. | Friedel-Crafts reactions on quinolines are often complex and can lead to multiple products. The Lewis acid can also coordinate with the quinoline nitrogen. |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 5-Acyl-4,6-diethoxyquinoline-2-carboxylic acid and/or 7-Acyl-4,6-diethoxyquinoline-2-carboxylic acid | Acylation is expected to proceed on the activated benzene ring, with regioselectivity guided by the ethoxy groups. |

Research on related 6-methoxyquinoline has shown that direct fluorination occurs at the 5-position, further supporting the prediction of electrophilic attack on the activated benzene ring of this compound researchgate.net.

Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically requires the presence of a good leaving group and is facilitated by electron-withdrawing substituents that can stabilize the intermediate Meisenheimer complex. In this compound, the ethoxy group at the 4-position could potentially act as a leaving group, particularly if the reaction is carried out under forcing conditions or with a strong nucleophile. The electron-withdrawing carboxylic acid group at C2 would help to activate the pyridine ring for nucleophilic attack.

While an ethoxy group is not a traditional leaving group, instances of nucleophilic displacement of alkoxy groups on heteroaromatic systems have been reported. The reaction would likely proceed via an addition-elimination mechanism.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Conditions |

| Ammonia (NH₃) | 4-Amino-6-ethoxyquinoline-2-carboxylic acid | High temperature and pressure |

| Primary/Secondary Amines (RNH₂/R₂NH) | 4-(Alkylamino/Dialkylamino)-6-ethoxyquinoline-2-carboxylic acid | High temperature and pressure |

| Hydroxide (OH⁻) | 4-Hydroxy-6-ethoxyquinoline-2-carboxylic acid | Harsh basic conditions |

It is important to note that these reactions are speculative and would require significant activation to proceed due to the relatively poor leaving group ability of the ethoxide ion.

The ethoxy groups in this compound can be chemically modified, primarily through O-dealkylation reactions. This transformation is of interest for creating derivatives with altered solubility and biological activity profiles. O-dealkylation of alkoxy-substituted aromatic and heteroaromatic compounds is a well-established process.

Common reagents for O-dealkylation include strong protic acids (e.g., HBr, HI), Lewis acids (e.g., BBr₃, AlCl₃), and nucleophilic reagents (e.g., thiolates). The choice of reagent can sometimes allow for selective dealkylation if one ethoxy group is more sterically hindered or electronically different from the other. In the case of this compound, the electronic environment of the two ethoxy groups is similar, which might lead to non-selective dealkylation.

Table 3: Methods for O-Dealkylation of Ethoxy Groups

| Reagent | Product(s) | General Conditions |

| Boron tribromide (BBr₃) | 4,6-Dihydroxyquinoline-2-carboxylic acid | Inert solvent (e.g., CH₂Cl₂) at low temperature |

| Hydrobromic acid (HBr) | 4,6-Dihydroxyquinoline-2-carboxylic acid | Refluxing in concentrated HBr |

| Aluminum chloride (AlCl₃) | 4,6-Dihydroxyquinoline-2-carboxylic acid | High temperature, often with a scavenger for the generated ethyl chloride |

Studies on the metabolism of 7-alkoxyquinolines have demonstrated that O-dealkylation is a feasible transformation, often catalyzed by cytochrome P450 enzymes in biological systems nih.govnih.gov. This suggests that both chemical and enzymatic methods could be employed for the modulation of the ethoxy groups.

Stereochemical Aspects of Transformations

While this compound itself is not chiral, transformations involving this molecule can lead to the formation of chiral centers, necessitating an understanding of diastereoselective and enantioselective synthetic methods.

Diastereoselective synthesis can be relevant when reactions create new stereocenters in the presence of existing ones. For this compound, this would typically involve reactions of its derivatives. For instance, if the carboxylic acid is converted to an amide with a chiral amine, subsequent reactions on the quinoline ring or other parts of the molecule could exhibit diastereoselectivity.

Furthermore, reactions that reduce the quinoline ring to a tetrahydroquinoline can generate new stereocenters. The diastereoselectivity of such reductions can often be controlled by the choice of reducing agent and the presence of chiral auxiliaries. While specific studies on this compound are not available, general principles of diastereoselective synthesis would apply to its derivatives.

Enantioselective resolution is a key technique for separating racemic mixtures of chiral compounds. If a chiral center is introduced into a derivative of this compound, biocatalysis offers a powerful method for obtaining enantiomerically pure forms. Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic esters and alcohols.

For example, the racemic ester of a chiral derivative of this compound could be subjected to enantioselective hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. These two products, the acid and the unreacted ester, can then be separated.

Table 4: Potential Biocatalytic Resolution of a Chiral Ester Derivative

| Enzyme | Substrate | Products | Principle |

| Lipase (e.g., from Candida antarctica or Pseudomonas fluorescens) | Racemic ethyl ester of a chiral this compound derivative | (R)- or (S)-carboxylic acid and the corresponding unreacted (S)- or (R)-ester | Enantioselective hydrolysis |

Research has demonstrated the successful lipase-catalyzed kinetic resolution of related racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid esters, highlighting the potential of this approach for similar quinoline derivatives researchgate.net. The use of lipases offers a green and efficient alternative to traditional chiral resolution methods. nih.gov

Derivatives and Structural Analogues of 4,6 Diethoxyquinoline 2 Carboxylic Acid

Derivatives at the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the quinoline (B57606) ring is a primary site for derivatization, commonly transformed into esters and amides to modulate its reactivity and physicochemical properties.

Esterification of the carboxylic acid group is a fundamental derivatization strategy. While specific studies on the esters of 4,6-Diethoxyquinoline-2-carboxylic acid are not extensively documented, the synthesis of esters from related quinoline carboxylic acids is well-established. For instance, aryl esters of quinoline-2-carboxylic acid have been synthesized and investigated for their biological activities. nih.gov The synthesis of ethyl 4-hydroxy-quinoline-2-carboxylate further illustrates the common practice of converting the carboxylic acid to its corresponding ester. synchem.de These transformations are typically achieved through Fischer-Speier esterification or by reacting the carboxylic acid with an appropriate alcohol in the presence of a catalyst.

Table 1: Examples of Quinoline Carboxylic Acid Esters

| Compound Name | Parent Carboxylic Acid | Ester Group | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid aryl ester | Quinoline-2-carboxylic acid | Aryl | nih.gov |

| Ethyl 4-hydroxy-quinoline-2-carboxylate | 4-Hydroxy-quinoline-2-carboxylic acid | Ethyl | synchem.de |

Amides of this compound

Amide derivatives are another significant class of compounds derived from the carboxylic acid functionality. The conversion of carboxylic acids to amides is a common synthetic transformation, often employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an amine. youtube.comkhanacademy.org Research on amides of other quinoline derivatives, such as the synthesis of 8-aminoquinoline (B160924) amides of triterpenoic acids, highlights the interest in this class of compounds for various applications. mdpi.com The synthesis of amides from picolinic acid (pyridine-2-carboxylic acid) further demonstrates the established methodologies for creating these derivatives. nih.gov These methods are directly applicable to the synthesis of amides from this compound.

Table 2: General Methods for Amide Synthesis from Carboxylic Acids

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| DCC Coupling | Carboxylic acid, Amine, Dicyclohexylcarbodiimide (DCC) | Forms a stable dicyclohexylurea byproduct. | khanacademy.org |

| Deoxo-Fluor Reagent | Carboxylic acid, Amine, Deoxo-Fluor | Mild and efficient one-pot synthesis. | nih.gov |

Analogues with Modified Quinoline Substitution Patterns

Altering the substituents on the quinoline ring of this compound leads to a wide array of structural analogues with potentially different properties.

The introduction of halogen atoms onto the quinoline core can significantly impact the electronic and steric properties of the molecule. For example, 4,5,7-trichloro-8-methoxy-quinoline-3-carboxylic acid ethyl ester is a halo-substituted analogue. google.com Other related structures include hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids, which, while not quinolines, share a similar bicyclic aromatic core and have been synthesized to explore their biological activities. ttuhsc.edu The synthesis of these halo-substituted analogues often involves electrophilic aromatic substitution reactions on the quinoline ring.

Analogues bearing hydroxy and methoxy (B1213986) groups are of significant interest. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid is a closely related analogue that has been isolated from natural sources and also synthesized. researchgate.net This compound exists in tautomeric equilibrium with 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. cymitquimica.com The synthesis of 2-methoxy-quinoline-4-carboxylic acid and 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid has also been reported, showcasing the diversity of substitution patterns within this class of compounds. scbt.commatrixscientific.com

Table 3: Examples of Hydroxy- and Methoxy-Substituted Quinoline Carboxylic Acids

| Compound Name | Substituents | Position(s) | Reference |

|---|---|---|---|

| 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | 4-Hydroxy, 6-Methoxy | 2-Carboxylic acid | researchgate.net |

| 2-Methoxy-quinoline-4-carboxylic acid | 2-Methoxy | 4-Carboxylic acid | matrixscientific.com |

| 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | 2-(4-hydroxy-3-methoxyphenyl) | 4-Carboxylic acid | scbt.com |

| 2-Hydroxyquinoline-4-carboxylic acid | 2-Hydroxy | 4-Carboxylic acid | sriramchem.com |

Alkyl and Aryl Substituted Quinoline Carboxylic Acids

The introduction of alkyl and aryl groups onto the quinoline ring can further diversify the structural landscape. The synthesis of 2-aryl/heteroaryl quinoline-4-carboxylic acids is a well-established field, often utilizing methods like the Pfitzinger or Doebner-von Miller reactions. ijcps.orgnih.govnih.gov For instance, 2-phenylquinoline-4-carboxylic acid and its derivatives have been synthesized and evaluated for various biological activities. nih.gov These synthetic strategies allow for the introduction of a wide range of alkyl and aryl substituents at various positions on the quinoline nucleus, enabling the fine-tuning of the molecule's properties.

Hybrid Compounds Incorporating the this compound Scaffold

While specific research on hybrid compounds derived directly from this compound is not extensively documented in publicly available literature, the broader family of quinoline carboxylic acids serves as a versatile foundation for the design and synthesis of a wide array of hybrid molecules. These hybrids often exhibit promising activities in various therapeutic areas, including cancer, infectious diseases, and inflammation. The quinoline core, known for its diverse biological properties, is frequently combined with other bioactive moieties such as chalcones, triazoles, and amino acids or peptides to create novel chemical entities with synergistic or multi-target activities. nih.govnih.govrsc.org

Quinoline-Chalcone Hybrids

Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, are known to possess a broad spectrum of biological effects, including anticancer properties. nih.govrsc.org The hybridization of quinoline and chalcone (B49325) moieties has emerged as a promising strategy in the development of new anticancer agents. nih.govrsc.org

One approach to creating these hybrids involves the synthesis of 2-aryl-quinoline-4-carboxylic acids, which can be converted to their corresponding hydrazides. These hydrazides are then coupled with various chalcone derivatives to yield the final quinoline-chalcone hybrid hydrazones. nih.gov A series of such hybrids were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. nih.gov

Detailed research findings have indicated that the nature and position of substituents on both the quinoline and chalcone rings play a crucial role in the cytotoxic activity of these hybrids. For instance, compounds with an electron-donating group, such as a methoxy or methyl group, on the 2-phenyl ring of the quinoline moiety generally exhibit higher potency. nih.gov

| Compound | Substituent on Quinoline (R1) | Substituent on Chalcone (R2) | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|---|

| 9g | H | 4-OCH3 | K-562 | 15.2 |

| 9g | H | 4-OCH3 | A549 | 18.5 |

| 9i | 4-OCH3 | 4-OCH3 | K-562 | 1.9 |

| 9i | 4-OCH3 | 4-OCH3 | A549 | 3.9 |

| 9j | 4-CH3 | 4-OCH3 | K-562 | 2.1 |

| 9j | 4-CH3 | 4-OCH3 | A549 | 5.29 |

Data sourced from research on quinoline/chalcone hybrids. nih.gov

Mechanistic studies have revealed that some of these potent quinoline-chalcone hybrids can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells. nih.gov Furthermore, certain hybrids have been found to be non-selective inhibitors of all PI3K isoforms, with some showing particular potency against the PI3K-γ isoform. nih.gov

Another study focused on quinoline-4-carboxylic acid-chalcone hybrids as potential inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. nih.gov In this research, a ketone precursor was synthesized via the Pfitzinger reaction and subsequently used for derivatization at the 3-position of the quinoline ring to introduce the chalcone moiety. nih.gov Several of the synthesized hybrids demonstrated superior hDHODH inhibitory activity compared to the reference drug leflunomide. nih.gov

Quinoline-Triazole Hybrids

The 1,2,3-triazole and 1,2,4-triazole (B32235) moieties are important pharmacophores in medicinal chemistry, known for their ability to form hydrogen bonds with biological targets and for their diverse pharmacological activities, including anticancer effects. researchgate.netacs.org The molecular hybridization of quinoline with triazole rings has been explored as a strategy to develop new therapeutic agents. manipal.edurasayanjournal.co.in

In one study, a series of quinoline-coupled nih.govresearchgate.netnih.gov-triazole derivatives were synthesized by reacting substituted quinoline hydrazides with various isothiocyanate derivatives. manipal.edurasayanjournal.co.in The resulting hybrid molecules were evaluated for their antioxidant and anticancer activities. While the study revealed moderate anticancer activity against MCF-7 cell lines for some compounds, several derivatives exhibited potent antioxidant properties. rasayanjournal.co.in

Another area of investigation involves the synthesis of quinoline-based 1,2,3-triazoles. These compounds have been tested for their anticancer activity in the NCI60 cell line panel, with some demonstrating significant activity against a range of cancers including leukemia, melanoma, non-small cell lung cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer. researchgate.net

Other Hybrid Compounds

The versatility of the quinoline carboxylic acid scaffold allows for its conjugation with a variety of other bioactive molecules. For instance, the synthesis of novel Mannich bases, Schiff bases, and other heterocyclic compounds starting from quinoline-2-carboxylic acid has been reported to yield compounds with significant antimicrobial properties. ajchem-a.com

Furthermore, the privileged structure of 4-hydroxy-2-quinolinone has been utilized to create hybrid molecules with cinnamic or benzoic acid motifs. These hybrids have been evaluated for their anti-inflammatory and antioxidant activities. nih.gov

Computational and Theoretical Studies on 4,6 Diethoxyquinoline 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. For a molecule like 4,6-Diethoxyquinoline-2-carboxylic acid, DFT would be instrumental in understanding its fundamental chemical characteristics. mdpi.commdpi.com

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve determining the preferred orientations of the two ethoxy groups and the carboxylic acid group relative to the quinoline (B57606) ring.

Conformational analysis would explore different rotational isomers (conformers) arising from the rotation around single bonds, such as the C-O bonds of the ethoxy groups and the C-C bond connecting the carboxylic acid to the quinoline core. The relative energies of these conformers would be calculated to identify the most stable, or ground-state, conformation. This information is vital as the molecular conformation influences its physical properties and biological activity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C(OOH) | 1.49 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | C2-C-O | 123° |

| Dihedral Angle | C3-C2-C(OOH)-O | ~180° (planar) or ~0° |

| Dihedral Angle | C5-C6-O-CH2 | Variable |

| Dihedral Angle | C3-C4-O-CH2 | Variable |

| Note: This table is illustrative and contains hypothetical data that would be expected from a DFT geometry optimization. Actual values would require specific calculations. |

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This allows for the assignment of specific absorption bands in an experimental spectrum to the corresponding molecular vibrations (e.g., C=O stretch of the carboxylic acid, C-O stretches of the ethoxy groups, C-H bends of the aromatic ring).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical shifts, when compared with experimental data, aid in the structural elucidation of the molecule and confirm the assignments of signals in the NMR spectrum.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3500 |

| Carboxylic Acid | C=O stretch | ~1720 |

| Ethoxy Groups | C-O stretch | ~1250 |

| Quinoline Ring | C=C/C=N stretches | 1500-1600 |

| Note: This table is illustrative. Actual predicted frequencies would be obtained from a DFT frequency calculation. |

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for studying chemical reactions. For this compound, DFT could be used to investigate mechanisms of reactions such as esterification of the carboxylic acid group or electrophilic substitution on the quinoline ring. libretexts.org By mapping the reaction pathway, locating the transition state structures, and calculating the activation energies, chemists can gain a deeper understanding of the reaction's feasibility and kinetics. For instance, studying the decarboxylation process would involve identifying the cyclic transition state typical for β-keto acids, although this specific molecule is not a β-keto acid. masterorganicchemistry.com

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding)

DFT can be used to study how molecules of this compound interact with each other or with other molecules, such as solvents or biological receptors. mdpi.com A key interaction for this molecule would be hydrogen bonding involving the carboxylic acid group, which can form strong dimers where the -OH of one molecule bonds with the C=O of another. libretexts.org The analysis of these interactions is crucial for understanding physical properties like boiling point and solubility, as well as for drug design, where interactions with a target protein are paramount. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

Conformational Flexibility and Dynamic Behavior

For this compound, an MD simulation would reveal the flexibility of the ethoxy side chains and the carboxylic acid group. It would show how these groups rotate and vibrate at a given temperature. When placed in a solvent like water, MD simulations can illustrate how the solvent molecules arrange around the solute and how intermolecular hydrogen bonds are formed and broken over time. researchgate.net This provides a dynamic understanding of solvation and the molecule's behavior in solution, which is critical for predicting its properties in various environments. frontiersin.org

Molecular Docking and Virtual Screening (Focus on Ligand-Target Chemical Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening then uses these docking methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme.

Potential Ligand-Target Interactions:

Based on the functional groups present in this compound—a carboxylic acid, a quinoline core, and two ethoxy groups—several types of chemical interactions with a protein's active site can be anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It can form crucial hydrogen bonds with amino acid residues such as Arginine, Lysine, Histidine, and Asparagine in a target's binding site. The nitrogen atom in the quinoline ring and the oxygen atoms of the ethoxy groups can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The quinoline ring system is aromatic and hydrophobic, allowing it to engage in hydrophobic interactions with nonpolar amino acid residues like Valine, Leucine, Isoleucine, and Phenylalanine. The ethyl groups of the diethoxy substituents further contribute to the molecule's hydrophobicity.

π-Stacking: The aromatic quinoline ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan.

Ionic Interactions: At physiological pH, the carboxylic acid will likely be deprotonated, forming a carboxylate anion. This can lead to strong ionic interactions (salt bridges) with positively charged amino acid residues like Lysine and Arginine.

Illustrative Docking Scenarios from Related Compounds:

Studies on other quinoline carboxylic acid derivatives have identified them as potential inhibitors for various enzymes and receptors. For example, 2-aryl-quinoline-4-carboxylic acid derivatives have been studied as potential antileishmanial agents targeting Leishmania major N-myristoyltransferase. nih.gov Similarly, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been investigated as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.govnih.gov In these studies, the quinoline core often anchors the molecule in a hydrophobic pocket, while the carboxylic acid group forms key hydrogen bonds or ionic interactions that are critical for binding affinity.

The table below summarizes the potential chemical interactions of this compound based on the analysis of its functional groups and data from related molecules.

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding (Donor/Acceptor) | Carboxylic Acid (-COOH) | Arg, Lys, His, Asn, Gln, Ser, Thr, Tyr |

| Hydrogen Bonding (Acceptor) | Quinoline Nitrogen, Ethoxy Oxygen (-OEt) | Arg, Lys, His, Asn, Gln, Ser, Thr, Tyr |

| Hydrophobic Interactions | Quinoline Ring, Ethyl Groups | Val, Leu, Ile, Phe, Trp, Met, Ala |

| π-Stacking | Quinoline Ring | Phe, Tyr, Trp, His |

| Ionic Interactions | Carboxylate (-COO⁻) | Lys, Arg, His |

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties or reactivity. These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured property.

For this compound, a QSPR model could be developed to predict its reactivity in various chemical reactions. The reactivity of a molecule is influenced by its electronic and steric properties. Molecular descriptors that quantify these properties can be calculated using computational chemistry software.

Key Molecular Descriptors for Reactivity Prediction:

A QSPR model for predicting the reactivity of quinoline carboxylic acids would likely involve a combination of the following types of descriptors:

Electronic Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap can indicate the chemical reactivity of a molecule.

Mulliken Charges: These describe the partial atomic charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

Topological Descriptors:

Connectivity Indices (e.g., Wiener Index, Randić Index): These numerical values represent the topology of the molecule, including the degree of branching.

Shape Indices (e.g., Kappa Shape Indices): These describe various aspects of the molecular shape.

Quantum Chemical Descriptors:

Polarizability: The ease with which the electron cloud of the molecule can be distorted by an external electric field.

Developing a QSPR Model:

A hypothetical QSPR study for predicting the reactivity of a series of substituted quinoline-2-carboxylic acids, including this compound, would involve the following steps:

Data Set Collection: A set of quinoline-2-carboxylic acid derivatives with experimentally measured reactivity data (e.g., reaction rate constants) would be compiled.

Descriptor Calculation: A large number of molecular descriptors for each molecule in the data set would be calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the observed reactivity. nih.gov

Model Validation: The predictive power of the model would be assessed using statistical metrics and validation techniques.

While a specific QSPR model for this compound is not available, studies on other quinoline derivatives have successfully used these methods to predict various properties, including biological activity and physicochemical characteristics. nih.govresearchgate.net The insights from such models can guide the synthesis of new derivatives with desired reactivity profiles.

The table below presents a hypothetical set of descriptors that could be used in a QSPR model for predicting the reactivity of quinoline carboxylic acid derivatives.

| Descriptor Type | Specific Descriptor | Property Predicted |

| Electronic | HOMO Energy | Susceptibility to electrophilic attack |

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |

| Electronic | HOMO-LUMO Gap | Chemical Reactivity |

| Electronic | Mulliken Charge on Carboxyl Carbon | Reactivity of the carboxylic acid group |

| Topological | Wiener Index | Molecular branching and size effects on reactivity |

| Quantum Chemical | Total Energy | Thermodynamic stability |

Lack of Specific Research Data on "this compound" Precludes Article Generation

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient specific information available in the public domain concerning the chemical compound “this compound” to generate a thorough and scientifically accurate article based on the provided outline.

Specifically, the following gaps in available research were identified:

Applications in Advanced Organic Synthesis:

Coordination Chemistry and Ligand Design:There is a lack of published research on the formation of metal complexes with4,6-Diethoxyquinoline-2-carboxylic acid. Consequently, no data is available regarding its specific coordination modes or the structural diversity of any potential complexes it might form. The available literature describes the coordination behavior of analogous compounds, such as quinoline-2,4-dicarboxylic acid and various hydroxy- or pyridyl-substituted quinoline (B57606) carboxylic acids, which demonstrate the potential for this class of molecules to act as versatile ligandsresearchgate.netnih.govnih.govresearchgate.netuncw.eduresearchgate.netbenchchem.comresearchgate.netnih.gov. However, direct extrapolation of these findings to the subject compound without experimental data would be speculative.

Due to the absence of detailed research findings and data tables specifically for “this compound,” generating the requested article would not meet the required standards of scientific accuracy and adherence to the specified constraints.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Atom-Economical Synthetic Pathways

While classical methods like the Pfitzinger and Doebner reactions provide routes to quinoline-4-carboxylic acids, there is a pressing need for more efficient and environmentally benign synthetic pathways. mdpi.compharmaguideline.com Future research will likely focus on strategies that maximize atom economy, reduce waste, and utilize milder reaction conditions.

One promising direction is the advancement of multi-component reactions (MCRs) . MCRs, such as the Povarov reaction, allow for the construction of complex molecules like quinolines in a single, atom-economical step from simple precursors. mdpi.com Research into novel MCRs or refining existing ones for substrates like those required for 4,6-Diethoxyquinoline-2-carboxylic acid could significantly streamline its synthesis.

Another key area is the use of transition-metal-free synthesis . A highly efficient one-pot procedure has been developed for preparing substituted quinolines from o-nitrotoluenes and olefins without the need for transition metal catalysis, offering an atom-economical pathway. rsc.org Similarly, methods using catalysts like molecular iodine or environmentally friendly oxidants such as H₂O₂ are being explored to avoid heavy metal contamination and reduce environmental impact. mdpi.comnih.gov

Catalytic C-H activation/annulation strategies also represent a frontier in efficient synthesis. mdpi.com These methods involve the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For instance, rhodium-catalyzed ortho-C–H bond activation has been used for the synthesis of quinoline (B57606) carboxylates. mdpi.com

Below is a table summarizing potential modern synthetic approaches for quinoline derivatives.

| Synthetic Strategy | Description | Potential Advantages |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. | High atom economy, operational simplicity, reduced waste. mdpi.com |

| Transition-Metal-Free Synthesis | Utilizing catalysts such as iodine or non-metallic systems to avoid heavy metals. | Lower toxicity, reduced cost, and environmental impact. rsc.org |

| C-H Activation/Annulation | Direct functionalization of C-H bonds to build the quinoline ring system. | Increased efficiency, shorter synthetic routes, less pre-functionalization needed. mdpi.com |

| Photocatalysis | Using visible light to drive chemical reactions, often under mild conditions. | Energy efficiency, high selectivity, access to unique reaction pathways. mdpi.com |

Exploration of Novel Reactivity and Functionalization Strategies

The functionalization of the quinoline core is critical for modulating its chemical and biological properties. Future research will undoubtedly focus on discovering novel ways to modify the this compound scaffold.

A major focus in modern organic chemistry is C-H bond functionalization . This powerful technique allows for the direct introduction of new functional groups onto the quinoline ring, which is often challenging using traditional methods. mdpi.comrsc.orgrsc.org Transition metal catalysis, particularly with palladium and rhodium, has enabled the selective functionalization at various positions of the quinoline ring, such as C2 and C8. mdpi.comnih.gov Applying these methods to the diethoxy derivative could yield a library of novel compounds with potentially enhanced properties.

The reactivity of the carboxylic acid group at the C2 position also offers a platform for derivatization. Standard transformations can produce a range of functional groups, as detailed in the table below.

| Functional Group Transformation | Reagents/Conditions | Resulting Derivative |

| Esterification | Alcohol, Acid catalyst | Esters |

| Amidation | Amine, Coupling agent | Amides nih.gov |

| Reduction | Reducing agents (e.g., LiAlH₄) | Primary Alcohols |

| Decarboxylation | Heat or catalyst | 4,6-Diethoxyquinoline |

Furthermore, exploring the reactivity of the ethoxy groups, for example, through O-dealkylation, could provide access to hydroxyquinoline derivatives, which are known to possess interesting biological activities. brieflands.com The selective modification of one ethoxy group over the other presents a significant synthetic challenge that warrants investigation.

Integration of Machine Learning and AI in Synthetic Design

The complexity of synthesizing functionalized quinolines makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). acs.orgnih.gov These computational tools are revolutionizing synthetic chemistry by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. mdpi.comacs.org

Future research will likely involve using AI for:

Retrosynthetic Planning : AI algorithms can analyze the structure of this compound and propose the most efficient synthetic pathways from commercially available starting materials. acs.orgacs.org This can save significant time and resources in the lab.

Reaction Outcome Prediction : ML models, trained on vast datasets of chemical reactions, can predict the likely success and yield of a planned reaction under specific conditions, reducing the number of failed experiments. nih.gov

Optimization of Conditions : AI can systematically explore reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for synthesizing or functionalizing the target molecule, a task that is often time-consuming through manual experimentation.

The integration of AI with automated robotic platforms could eventually lead to the autonomous synthesis of novel quinoline derivatives, accelerating the discovery process immensely. acs.org

Advanced Characterization Techniques for Complex Derivatization

As more complex derivatives of this compound are synthesized, advanced characterization techniques will be essential to confirm their structures and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of structural elucidation. Future work will rely on advanced 2D NMR techniques like COSY, HSQC, HMBC, and NOESY to unambiguously assign the structure of complex derivatives. ipb.ptresearchgate.net For certain derivatives, such as those containing fluorine, specialized techniques like ¹⁹F NMR can provide crucial structural information. acs.org The use of DFT calculations to predict NMR chemical shifts can also aid in the structural assignment of novel compounds. nih.gov

Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net Supported by DFT calculations, these techniques can offer a detailed "fingerprint" of a molecule, which is invaluable for confirming the identity of newly synthesized compounds. uantwerpen.be

For determining the absolute configuration of chiral derivatives, techniques such as X-ray crystallography are indispensable. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the elemental composition of new compounds. nih.govmdpi.com

The table below highlights key characterization techniques and their applications.

| Technique | Application | Information Obtained |

| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of complex molecules. | Connectivity of atoms (¹H-¹H, ¹H-¹³C). ipb.pt |

| NOESY NMR | Determination of stereochemistry and conformation. | Through-space proximity of protons. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. | Elemental formula confirmation. nih.gov |

| X-ray Crystallography | Unambiguous 3D structure determination. | Absolute configuration, bond lengths, and angles. mdpi.com |

| DFT Calculations | Supporting spectroscopic data. | Predicted NMR shifts, vibrational frequencies. uantwerpen.be |

Q & A

Basic: What are the recommended synthetic routes for 4,6-Diethoxyquinoline-2-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions, such as acylation of substituted anthranilate derivatives using reagents like methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed conditions . Optimization includes temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or THF for solubility), and stoichiometric adjustments to minimize side reactions. Pilot-scale studies suggest continuous flow reactors improve scalability .

Basic: What analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., ethoxy groups at positions 4 and 6) .

- HPLC-MS for purity assessment (>95% purity threshold) and detection of byproducts .

- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- X-ray crystallography for absolute configuration determination, though this requires high-purity crystals .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) influence the compound’s bioactivity?

Comparative studies of quinoline derivatives reveal that ethoxy groups enhance metabolic stability compared to methoxy analogs due to reduced oxidative demethylation. For example, 4,6-Diethoxy variants show prolonged half-life in hepatic microsome assays . However, bulkier substituents may reduce binding affinity to target enzymes, necessitating structure-activity relationship (SAR) studies .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, solvent effects) or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use cell lines with consistent passage numbers and control for DMSO concentration (<0.1%) .

- Orthogonal validation : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) .

- Batch-to-batch purity analysis : Implement LC-MS to exclude confounding impurities .

Basic: How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the carboxylic acid group .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood to minimize inhalation risks .

- Solubility : Prepare stock solutions in DMSO (≤10 mM) and avoid aqueous buffers with high ionic strength to prevent precipitation .

Advanced: What computational tools are effective for predicting the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., quinoline-binding kinases), using PubChem-derived 3D structures (InChI Key: ATQXNYQCZFMIKY) .

- MD simulations : GROMACS or AMBER assess binding stability over time, incorporating solvent effects .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP = 2.1 ± 0.3, indicating moderate lipophilicity) .

Basic: What are the known hazards and safety protocols for working with this compound?

- Hazards : Limited acute toxicity data, but quinoline derivatives may cause irritation (skin/eyes) .

- First aid : Flush eyes with water for 15 minutes; rinse skin with soap/water .

- Waste disposal : Classify as hazardous waste; incinerate via licensed facilities .

Advanced: How can researchers address low yields in the final cyclization step of the synthesis?

- Catalyst screening : Test bases like DBU or K₂CO₃ to improve cyclization efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional) .

- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Basic: What are the compound’s key physicochemical properties relevant to formulation studies?

- Melting point : 277–280°C (decomposition observed above 300°C) .

- Solubility : Slightly soluble in water (0.1–1 mg/mL) and DMSO (5–10 mg/mL) .

- LogD (pH 7.4) : ~1.8, indicating moderate membrane permeability .

Advanced: How does the compound’s fluorescence profile enable its use in biochemical assays?

The quinoline core exhibits intrinsic fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), allowing its use as a probe in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.